1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol

Enzyme kinetics Stereochemistry Parkinson's disease

Salsolinol (525-72-4) is a unique catechol isoquinoline for specialized research. Its 6,7-dihydroxy moiety drives distinct neurotoxic/neuroprotective roles, making it essential for Parkinson’s models and enzyme studies. Racemic mixture and enantiomers offer specific biochemical properties, ensuring precise experimental outcomes. A critical tool for advanced research.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 525-72-4
Cat. No. B1204597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol
CAS525-72-4
Synonyms1-methyl-6,7-dihydroxytetrahydroisoquinoline
salsolinol
salsolinol hydrobromide
salsolinol, (+-)-isomer
salsolinol, (S)-isome
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCC1C2=CC(=C(C=C2CCN1)O)O
InChIInChI=1S/C10H13NO2/c1-6-8-5-10(13)9(12)4-7(8)2-3-11-6/h4-6,11-13H,2-3H2,1H3
InChIKeyIBRKLUSXDYATLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol (CAS 525-72-4): Procurement & Differentiation Overview for Salsolinol


1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol (CAS 525-72-4), universally known as salsolinol, is an endogenous catechol isoquinoline alkaloid and a close structural analog of dopamine [1]. It exists as a racemic mixture of (R)- and (S)-enantiomers due to a chiral center at the C1 position, and is primarily studied for its dual neurotoxic and neuroprotective roles in dopaminergic pathways [2]. This compound is distinct from other tetrahydroisoquinoline (TIQ) derivatives, such as the neuroprotective 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ), by virtue of its 6,7-catechol moiety, which is crucial for its interaction with enzymes like monoamine oxidase (MAO), catechol-O-methyltransferase (COMT), and cytochrome P450 [3].

Why Generic Substitution of 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol (CAS 525-72-4) is Scientifically Unjustified


Generic substitution within the tetrahydroisoquinoline (TIQ) class is not scientifically viable due to profound, structure-dependent functional divergence. Salsolinol, with its specific 6,7-dihydroxy substitution, occupies a unique functional niche. While its close analog, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ), is characterized as an endogenous neuroprotective and parkinsonism-preventing agent [1], salsolinol is consistently classified among the most potent neurotoxic TIQ derivatives [2]. This fundamental functional antagonism is dictated by the presence of the catechol moiety. Furthermore, even within salsolinol itself, the (R)- and (S)-enantiomers exhibit stereospecific differences in enzyme kinetics, substrate specificity, and in situ synthesis, making a racemic mixture functionally distinct from its isolated isomers [3]. Therefore, assuming interchangeability with other TIQs or even between enantiomers is unsupported by quantitative evidence and would invalidate any targeted study on dopaminergic neurotoxicity or catecholamine metabolism.

Quantitative Differentiation of 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol (CAS 525-72-4): A Head-to-Head Evidence Guide


Salsolinol Enantiomers Exhibit Differential Kinetics on Tyrosine Hydroxylase via Allosteric Modulation

The (R) and (S) enantiomers of salsolinol (the two isomers of 1-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol) differentially affect the kinetic properties of tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis. This difference arises from their ability to alter the enzyme's allosteric response to its cofactor, L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) [1]. The (R)-enantiomer, which is synthesized endogenously in the brain, is proposed to play a unique role in regulating DOPA biosynthesis under physiological conditions, a property not shared by the (S)-enantiomer [1].

Enzyme kinetics Stereochemistry Parkinson's disease Catecholamine biosynthesis

(R)- and (S)-Salsolinol Display Divergent Substrate Specificity for Catechol-O-Methyltransferase (COMT)

The enantiomers of salsolinol show significant differences in their O-methylation pattern by pig brain soluble catechol-O-methyltransferase (COMT). This provides a quantitative basis for distinguishing between the isomers. The (R)-enantiomer yields predominantly the 7-O-methylated product (salsoline), whereas the (S)-enantiomer generates nearly equivalent amounts of both 6- and 7-methyl ethers [1]. This stereospecificity in substrate recognition is a key differentiator.

COMT Enzyme substrate Stereospecificity Dopamine metabolism

Salsolinol Competitively Inhibits CYP2D1 (Debrisoquine 4-Monooxygenase) in Rat Liver

Salsolinol acts as a competitive inhibitor of debrisoquine 4-monooxygenase, an activity catalyzed by cytochrome P-450db1 (CYP2D1) in rat liver microsomes. This provides a quantifiable metric of its interaction with a key drug-metabolizing enzyme. The determined inhibition constant (Ki) allows for direct comparison with other known inhibitors of this pathway [1].

Cytochrome P450 Drug metabolism Enzyme inhibition Hepatotoxicity

Both Salsolinol Enantiomers Exhibit Neuroprotective Activity in SH-SY5Y Cells at Low Concentrations

Contrary to its well-established neurotoxic profile at higher concentrations, both purified (R)- and (S)-enantiomers of salsolinol demonstrate neuroprotective properties at a concentration of 50 μM toward human dopaminergic SH-SY5Y neuroblastoma cells [1]. This biphasic effect is a key feature. Furthermore, its N-methylated derivative, N-methyl-(R)-salsolinol, showed no toxic effect up to 750 μM [1].

Neuroprotection Dopaminergic neurons Parkinson's disease Cell viability

Salsolinol (Neurotoxic) is Functionally Antagonized by 1-MeTIQ (Neuroprotective) in Parkinsonian Models

Salsolinol serves as the key neurotoxic challenge in models where the protective efficacy of other TIQ derivatives is assessed. A series of 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) derivatives were specifically tested for their ability to prevent toxicity induced by salsolinol [1]. This establishes salsolinol as a specific, validated tool compound for inducing parkinsonian-like toxicity, against which other molecules are benchmarked.

Neuroprotection Parkinson's disease In vivo model Functional antagonism

Evidence-Backed Application Scenarios for 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol (CAS 525-72-4)


Stereospecific Studies of Catecholamine Metabolism and Enzyme Kinetics

The quantitative differentiation between (R)- and (S)-salsolinol enantiomers is essential for research on catecholamine biosynthesis and metabolism. As demonstrated, (R)-salsolinol exhibits a unique allosteric effect on tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis, while the (S)-enantiomer does not share this regulatory property [1]. Furthermore, their divergent substrate specificities for COMT—with (R)-salsolinol preferentially yielding 7-O-methylated products and (S)-salsolinol producing a 1:1 mixture—make pure enantiomers indispensable for accurate metabolic tracing and enzyme kinetics studies [2]. Using a racemic mixture would confound results by averaging these distinct biochemical behaviors.

Establishing and Benchmarking Dopaminergic Neurotoxicity in Parkinson's Disease Models

Salsolinol is the preferred compound for establishing a baseline of dopaminergic neurotoxicity in cellular and animal models of Parkinson's disease. Its potency is well-defined, with an IC50 of 34 μM for reducing SH-SY5Y cell viability after 72 hours and an IC50 of 62 μM for depleting intracellular ATP after 48 hours [3]. This makes it a critical tool for screening potential neuroprotective agents, such as 1-MeTIQ derivatives, whose efficacy is explicitly measured by their ability to prevent salsolinol-induced toxicity [4]. Its role as the 'pathological baseline' is irreplaceable for this class of research.

In Vitro Drug Metabolism and CYP2D1 Interaction Assays

For investigations into hepatic drug metabolism, particularly concerning the CYP2D family, salsolinol serves as a characterized competitive inhibitor. Its inhibition constant (Ki) for debrisoquine 4-monooxygenase (CYP2D1) in rat liver microsomes is quantified at 0.43 mM [5]. This specific value allows it to be used as a reference inhibitor or a test substrate to probe the active site of CYP2D enzymes, providing a data point for structure-activity relationship studies focused on potential drug-drug interactions involving this major metabolic pathway.

Analytical Chemistry and Development of Chiral Separation Methods

The clear, quantifiable differences in the biochemical and metabolic fates of (R)- and (S)-salsolinol necessitate the development of robust analytical methods for their separation and quantification. This creates a niche application for high-purity salsolinol enantiomers as analytical standards. The compound is used to develop and validate chiral separation techniques like HPLC with electrochemical detection [2] or GC-MS with deuterated internal standards [6], which are essential for accurately measuring endogenous salsolinol levels in biological fluids for clinical and forensic studies.

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